(Z)-hex-2-enamide
Overview
Description
(Z)-hex-2-enamide is an organic compound characterized by the presence of a double bond in the second position of a hexane chain and an amide functional group The “Z” notation indicates that the higher priority substituents on each carbon of the double bond are on the same side, giving it a specific geometric configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-hex-2-enamide typically involves the reaction of hex-2-enoic acid with ammonia or an amine under specific conditions. One common method is the amidation reaction, where hex-2-enoic acid is reacted with ammonia in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic processes that ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation of hex-2-ynoic acid to hex-2-enoic acid, which is then converted to this compound through amidation.
Chemical Reactions Analysis
Types of Reactions
(Z)-hex-2-enamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hex-2-enoic acid.
Reduction: Reduction of the amide group can yield hex-2-enamine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products
Oxidation: Hex-2-enoic acid.
Reduction: Hex-2-enamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-hex-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically defined compounds.
Biology
In biological research, this compound is studied for its potential role in cellular signaling pathways. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic effects. These compounds may exhibit anti-inflammatory or antimicrobial properties.
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its reactivity allows for the creation of specialized coatings and adhesives.
Mechanism of Action
The mechanism of action of (Z)-hex-2-enamide involves its interaction with specific molecular targets. For example, it can bind to enzymes involved in metabolic pathways, altering their activity. The amide group can form hydrogen bonds with active site residues, influencing the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
(E)-hex-2-enamide: The “E” isomer has the higher priority substituents on opposite sides of the double bond.
Hex-2-enoic acid: Lacks the amide group but has a similar carbon chain structure.
Hex-2-enamine: Contains an amine group instead of an amide.
Uniqueness
(Z)-hex-2-enamide is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This makes it distinct from its isomers and other related compounds.
Properties
IUPAC Name |
(Z)-hex-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H2,7,8)/b5-4- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEUYEFVVDTLOD-PLNGDYQASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
820-99-5 | |
Record name | cis-2-Hexenoic acid amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000820995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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